molecular formula C14H11Cl2N5O4 B2381395 2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021031-33-3

2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No. B2381395
CAS RN: 1021031-33-3
M. Wt: 384.17
InChI Key: UFEWUHQTXJDFIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the purine ring, the acetic acid moiety, and the 2,4-dichlorophenyl group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the acetic acid moiety could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any aromatic systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have explored the solvent-free synthesis of derivatives related to this compound, emphasizing the significance of its structural framework in chemical synthesis (Nami, Tizkar, & Zardost, 2017).
  • The compound has been a part of studies involving the synthesis of acyclic nucleoside and nucleotide analogs, highlighting its role in nucleic acid chemistry (Janeba, Holý, & Masojídková, 2000).

Structural Analysis and Complex Formation

  • X-ray diffraction studies have been conducted to understand the structural aspects of complexes involving similar dichlorophenyl derivatives, contributing to a deeper understanding of molecular interactions (Tsorteki & Mentzafos, 2002).

Application in Medicinal Chemistry

  • The structure has been used in the synthesis of compounds for anticonvulsant activity studies, demonstrating its potential in pharmacological applications (El Kayal et al., 2019).
  • Antimicrobial properties of related compounds have been investigated, showing its relevance in the development of new antimicrobial agents (Patel, Patel, & Barat, 2010).

Photolytic Transformation Studies

  • The photolytic transformation of related compounds has been studied, providing insights into environmental aspects and degradation pathways of such chemicals (Eriksson, Svanfelt, & Kronberg, 2010).

Polymer Science and Material Chemistry

Mechanism of Action

Without specific context (such as the compound’s use as a drug, a pesticide, etc.), it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, safe handling practices should be followed to minimize risk .

properties

IUPAC Name

2-[8-(2,4-dichloroanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O4/c1-20-11-10(12(24)19-14(20)25)21(5-9(22)23)13(18-11)17-8-3-2-6(15)4-7(8)16/h2-4H,5H2,1H3,(H,17,18)(H,22,23)(H,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEWUHQTXJDFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=C(C=C(C=C3)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

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